molecular formula C4H11NO B7806384 1-(Methylamino)propan-2-ol CAS No. 68037-48-9

1-(Methylamino)propan-2-ol

Cat. No. B7806384
CAS RN: 68037-48-9
M. Wt: 89.14 g/mol
InChI Key: AEKHFLDILSDXBL-UHFFFAOYSA-N
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Safety And Hazards

1-(Methylamino)propan-2-ol is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation16.


Future Directions

The future directions for research on 1-(Methylamino)propan-2-ol are not well-documented. However, given its structural similarity to other compounds of interest, such as methedrone, it may be of interest in the study of recreational drugs and their effects4.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

1-(methylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(6)3-5-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKHFLDILSDXBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20937228
Record name 1-(Methylamino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylamino)propan-2-ol

CAS RN

16667-45-1, 68037-48-9
Record name 1-(Methylamino)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16667-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methylamino)propan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016667451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1-(methylamino)-, N-C16-18-alkyl derivs.
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1-(methylamino)-, N-C16-18-alkyl derivs.
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(Methylamino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(methylamino)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.996
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
A De Vylder, J Lauwaert, MK Sabbe, MF Reyniers… - Catalysis Today, 2019 - Elsevier
Accessibility of the nucleophilic site in organocatalysts is essential to ensure adequate catalytic activity. Gas-phase trimethylborane (TMB) Lewis basicity and Brønsted proton basicity of …
Number of citations: 13 www.sciencedirect.com
MC PASCARIU, M NICULESCU, D BELENGEANU… - bch.ro
To better understand the behavior of riboflavin, epinephrine, chloramphenicol, metronidazole and dipyridamole under electron ionization mass spectrometric conditions, we have …
Number of citations: 0 bch.ro
MC Pascariu, M Niculescu, D Belengeanu… - Revista de Chimie …, 2015 - researchgate.net
To better understand the behavior of riboflavin, epinephrine, chloramphenicol, metronidazole and dipyridamole under electron ionization mass spectrometric conditions, we have …
Number of citations: 6 www.researchgate.net
A Pirayesh, M Salami‐Kalajahi… - Advances in Polymer …, 2018 - Wiley Online Library
The main disadvantages of polysulfide polymers are their complicated curing systems and their low solubility in different solvents. To overcome these problems, bis(oxiranylmethyl)…
Number of citations: 8 onlinelibrary.wiley.com
Q N-Et, MM OEt - Name Reactions in Heterocyclic Chemistry, 2004 - books.google.com
… In one case, ring-opening of 2-methyl-oxirane (18) with methylamine resulted in 1-methylamino-propan-2-ol (19), which was transformed to’1, 2-dimethylaziridine (20) in 30—35% yield …
Number of citations: 0 books.google.com
Y Kim, K Hyun, D Ahn, R Kim, MH Park… - ChemSusChem, 2019 - Wiley Online Library
A series of dimeric aluminum compounds [Al(OCMe 2 CH 2 N(R)CH 2 X)] 2 [X=pyridin‐2‐yl, R=H (Pyr H ); X= pyridin‐2‐yl, R=Me (Pyr Me ); X=furan‐2‐yl, R=H (Fur H ); X= furan‐2‐yl, R…
B Glowacki, R Pallach, M Lutter… - … A European Journal, 2018 - Wiley Online Library
The syntheses of amino alcohols MeN(CH 2 CH 2 CMe 2 OH) 2 (1), MeN(CMe 2 CH 2 OH)(CH 2 CMe 2 OH) (2), MeN(CH 2 CH 2 CH 2 OH)(CH 2 CMe 2 OH) (3), MeN(CH 2 CH 2 CMe …
B Biesemans, J De Clercq, CV Stevens… - Catalysis …, 2022 - Taylor & Francis
During the past two decades, new insights have driven the development and optimization of aminated materials as aldol condensation catalysts. Amines, either primary or secondary, …
Number of citations: 6 www.tandfonline.com
A De Vylder - 2019 - biblio.ugent.be
In the 1950s and 1960s, the booming chemical industry was seen as the solution to many of society’s needs. For example, by enhancing the quality of life for millions of people by …
Number of citations: 1 biblio.ugent.be
S Ghosh, S Keretsu, SJ Cho - PeerJ, 2021 - peerj.com
Rho-associated kinase-1 (ROCK1) has been recognized for its pivotal role in heart diseases, different types of malignancy, and many neurological disorders. Hyperactivity of ROCK …
Number of citations: 13 peerj.com

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